![molecular formula C23H22N2O3S B11237015 6,7-dimethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237015.png)
6,7-dimethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-DIMETHYL-N~9~-(2-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound belonging to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and are often explored for their potential medicinal applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-N~9~-(2-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multiple steps:
Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The methyl and benzyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous flow synthesis: For more efficient and scalable production, continuous flow methods can be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For substitution reactions, catalysts like aluminum chloride can be used.
Major Products
Oxidation products: Various oxo derivatives.
Reduction products: Hydroxyl derivatives.
Substitution products: Compounds with different substituents on the aromatic rings.
Applications De Recherche Scientifique
6,7-DIMETHYL-N~9~-(2-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves:
Molecular targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazine derivatives: Compounds with similar thiazine rings but different substituents.
Benzothiazine derivatives: Compounds with benzothiazine structures.
Uniqueness
6,7-DIMETHYL-N~9~-(2-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both oxo and carboxamide groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H22N2O3S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
6,7-dimethyl-N-[(2-methylphenyl)methyl]-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O3S/c1-15-8-4-5-9-17(15)14-24-23(26)18-12-16(2)22-20(13-18)19-10-6-7-11-21(19)29(27,28)25(22)3/h4-13H,14H2,1-3H3,(H,24,26) |
Clé InChI |
VTAMRCZQCDIFGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B11236940.png)
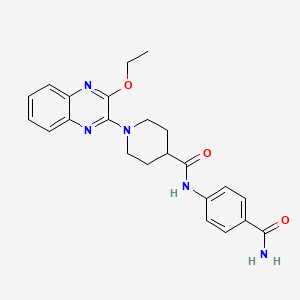
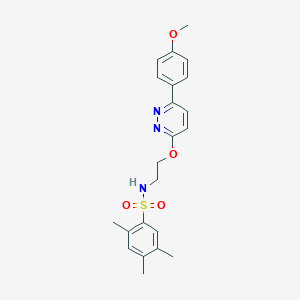
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B11236962.png)
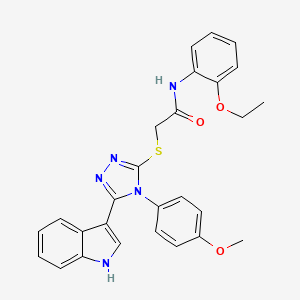
![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11236968.png)
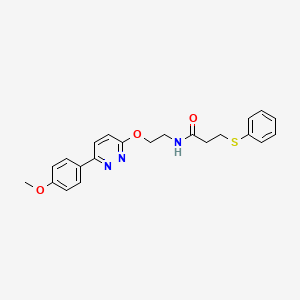
![N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11236976.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11236978.png)
![3-({4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B11236982.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B11236987.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-furan-2-ylmethylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11236990.png)
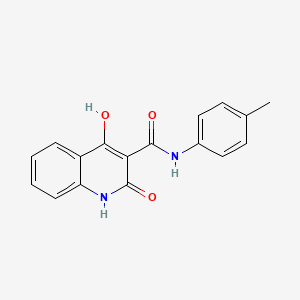
![6-chloro-4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237002.png)
